molecular formula C18H16N4O B2413639 N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B2413639
M. Wt: 304.3 g/mol
InChI Key: JWIPKFXVVRUWAM-UHFFFAOYSA-N
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Description

WAY-643018 is a chemical compound known for its role as an inhibitor of cyclin-dependent kinases 1, 2, and 4. These kinases are crucial in regulating the cell cycle, making WAY-643018 a significant compound in cancer research and other cell cycle-related studies .

Preparation Methods

The synthesis of WAY-643018 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity (>99%) and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

WAY-643018 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-643018 is primarily used in scientific research for its inhibitory effects on cyclin-dependent kinases. Its applications include:

    Chemistry: Used as a tool to study the mechanisms of kinase inhibition and cell cycle regulation.

    Biology: Employed in cell biology to understand the role of cyclin-dependent kinases in cell division and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to halt cell proliferation.

    Industry: Utilized in the development of new drugs targeting cell cycle-related diseases

Comparison with Similar Compounds

WAY-643018 is unique due to its specific inhibition of cyclin-dependent kinases 1, 2, and 4. Similar compounds include:

    Roscovitine: Another cyclin-dependent kinase inhibitor but with a broader range of targets.

    Flavopiridol: Inhibits multiple cyclin-dependent kinases and is also used in cancer research.

    Palbociclib: Specifically inhibits cyclin-dependent kinases 4 and 6, used in breast cancer treatment.

WAY-643018’s specificity for cyclin-dependent kinases 1, 2, and 4 makes it a valuable tool for studying these particular kinases .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(17-14-6-2-4-8-16(14)21-22-17)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPKFXVVRUWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.